REACTION_CXSMILES
|
C([O-])([O-])=O.[Cs+].[Cs+].[OH:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[C:14]([C:18]([OH:20])=[O:19])=[CH:13][CH:12]=[CH:11]2.[CH:21]1[C:25]2[C:26](Cl)=[N:27][CH:28]=[N:29][C:24]=2[NH:23][CH:22]=1.Cl>CS(C)=O>[N:29]1[C:24]2[NH:23][CH:22]=[CH:21][C:25]=2[C:26]([O:7][C:8]2[CH:9]=[C:10]3[C:15](=[CH:16][CH:17]=2)[C:14]([C:18]([OH:20])=[O:19])=[CH:13][CH:12]=[CH:11]3)=[N:27][CH:28]=1 |f:0.1.2|
|
Name
|
Cs2CO3
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
5.41 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C=CC=C(C2=CC1)C(=O)O
|
Name
|
|
Quantity
|
3.68 g
|
Type
|
reactant
|
Smiles
|
C1=CNC2=C1C(=NC=N2)Cl
|
Name
|
|
Quantity
|
47.9 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the liquid was decanted
|
Type
|
ADDITION
|
Details
|
To the solid was added saturated aqueous NaHCO3
|
Type
|
STIRRING
|
Details
|
the resulting mixture was agitated over night on a rotating plate
|
Type
|
CUSTOM
|
Details
|
decanted into a 1 L flask
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
ADDITION
|
Details
|
EtOAc was added to the solid material
|
Type
|
CUSTOM
|
Details
|
the liquid was decanted
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
N1=CN=C(C2=C1NC=C2)OC=2C=C1C=CC=C(C1=CC2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |